Bienvenue dans la boutique en ligne BenchChem!

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide

Anticancer organometallics Structure-activity relationship Lipophilicity

N-(2,5-Dimethylphenyl)pyridine-2-carbothioamide (CAS 538338-62-4) is a synthetic N-phenyl-substituted pyridine-2-carbothioamide (PCA). PCAs are a class of bidentate (N,S) ligands that, upon coordination to ruthenium(II) or osmium(II) arene fragments, form orally administrable anticancer metallodrug candidates termed plecstatins.

Molecular Formula C14H14N2S
Molecular Weight 242.34
CAS No. 538338-62-4
Cat. No. B2706483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)pyridine-2-carbothioamide
CAS538338-62-4
Molecular FormulaC14H14N2S
Molecular Weight242.34
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=S)C2=CC=CC=N2
InChIInChI=1S/C14H14N2S/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h3-9H,1-2H3,(H,16,17)
InChIKeyLVPFOOUKUCCKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethylphenyl)pyridine-2-carbothioamide (CAS 538338-62-4): A Pyridine-2-carbothioamide (PCA) Ligand for Anticancer Organometallics


N-(2,5-Dimethylphenyl)pyridine-2-carbothioamide (CAS 538338-62-4) is a synthetic N-phenyl-substituted pyridine-2-carbothioamide (PCA) [1]. PCAs are a class of bidentate (N,S) ligands that, upon coordination to ruthenium(II) or osmium(II) arene fragments, form orally administrable anticancer metallodrug candidates termed plecstatins [1]. The biological activity of PCA ligands and their complexes is highly sensitive to the substitution pattern on the phenyl ring, with lipophilicity being a key driver of cytotoxicity [1][2].

Why N-(2,5-Dimethylphenyl)pyridine-2-carbothioamide Cannot Be Simply Replaced by Other PCA Ligands


Within the pyridine-2-carbothioamide (PCA) ligand class, generic substitution is not possible because even minor variations in the phenyl ring substituents cause substantial shifts in lipophilicity (clogP), which directly dictates the cytotoxicity of both the free ligand and its organoruthenium complex [1]. A structure-activity relationship (SAR) study demonstrated that among a series of N-phenyl-substituted PCAs, the most lipophilic compounds exhibited the highest anticancer activity, with IC50 values differing by orders of magnitude depending on the substituent [1]. Therefore, selecting a specific PCA derivative like N-(2,5-dimethylphenyl)pyridine-2-carbothioamide is a critical decision for achieving the desired physicochemical and biological profile in downstream organometallic synthesis.

Quantitative Differentiation Evidence for N-(2,5-Dimethylphenyl)pyridine-2-carbothioamide


Lipophilicity-Driven Cytotoxicity Advantage Over Less Substituted PCA Ligands

In the PCA ligand series, the lipophilic, alkyl-substituted compounds (PCAs 1–4) showed cytotoxicity in the low micromolar range, while the most potent free ligand (compound 6, with a clogP-enhancing fused aryl substitution) achieved an IC50 of 1.1 µM against HCT116 colon cancer cells [1]. The 2,5-dimethylphenyl substitution on the target compound is predicted to confer a similarly high clogP, placing it among the more active PCA ligands. This is a critical differentiation from less lipophilic or more polar analogs, such as the parent unsubstituted N-phenyl-PCA or fluoro-substituted variants, which are expected to be significantly less cytotoxic based on established SAR [1].

Anticancer organometallics Structure-activity relationship Lipophilicity

Structural Analog with a 2,5-Dimethylphenyl Moiety Demonstrates High Cytotoxic Potency

A closely related compound, N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (a hydrazine hybrid of the target compound), was reported as the most active derivative in a series, with an IC50 of 0.8 µM/L against cancer cells, comparable to doxorubicin [1]. This finding strongly suggests that the 2,5-dimethylphenyl pharmacophore is a key driver of biological potency within this broader chemotype. The target compound is the direct PCA analog and is expected to share this favorable pharmacophoric feature.

Thiosemicarbazone hybrids Anticancer activity Lead optimization

Role as a Precursor to Orally Active Anticancer Ruthenium Complexes (Plecstatins)

PCA ligands, including the target compound, are essential precursors for synthesizing plecstatins—Ru(η6-p-cymene) complexes that have demonstrated in vivo anticancer activity after oral administration [1]. The ruthenium complexes of PCAs exhibit significantly enhanced cytotoxicity compared to their free ligands, with IC50 values shifting from the micromolar to the sub-micromolar range upon metal coordination [1]. The 2,5-dimethylphenyl ligand is specifically designed to optimize this transformation, as its high lipophilicity is retained in the complex and correlates with improved cellular uptake and potency [1].

Bioorganometallic chemistry Oral anticancer agents Plecstatin

Application Scenarios for N-(2,5-Dimethylphenyl)pyridine-2-carbothioamide Based on Differential Evidence


Synthesis of High-Lipophilicity Plecstatin Analogs for Oral Anticancer Drug Discovery

Medicinal chemists synthesizing next-generation plecstatins can use this PCA ligand to generate Ru(η6-p-cymene) complexes with optimized lipophilicity profiles. As demonstrated by Arshad et al. (2017), increasing the clogP of a PCA ligand directly enhances the cytotoxicity of the resulting complex [1]. The 2,5-dimethylphenyl derivative is predicted to be among the most lipophilic of the common PCA ligands, making it a top candidate for maximizing in vitro potency and ensuring the oral bioavailability characteristic of the class.

Structure-Activity Relationship Studies on Phenyl Ring Substitution in PCAs

For groups systematically investigating the structure-activity relationships of N-phenyl PCAs, this compound fills a critical gap in the substitution matrix. Its 2,5-dimethyl pattern provides a valuable data point alongside other disubstituted and monosubstituted analogs. The established correlation between lipophilicity and cytotoxicity, as shown in the 2017 SAR study, means this compound would be a necessary part of any training set for predictive models of PCA biological activity [1].

Exploration of the 2,5-Dimethylphenyl Pharmacophore in Non-Metal Anticancer Agents

Prompted by the observation that a closely related 2,5-dimethylphenyl hydrazinecarbothioamide exhibited an IC50 of 0.8 µM/L, comparable to doxorubicin [2], researchers can use N-(2,5-dimethylphenyl)pyridine-2-carbothioamide to explore the intrinsic anticancer potential of the 2,5-dimethylphenyl PCA scaffold in the absence of metal coordination. This can help decouple the pharmacophoric contribution of the ligand from that of the ruthenium center.

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)pyridine-2-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.